molecular formula C24H23N3O5 B2710520 4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide CAS No. 898456-71-8

4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide

Cat. No. B2710520
M. Wt: 433.464
InChI Key: QKQHSWUQEVYNBE-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . It also contains a 4-oxo-4H-pyran-3-yl moiety, which is a type of pyran, a six-membered heterocyclic, oxygen-containing ring. The compound is linked together by an acetamido group and a benzamide group.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl moiety and the 4-oxo-4H-pyran-3-yl moiety would contribute to the rigidity of the molecule, while the acetamido and benzamide groups would add polarity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide groups could participate in hydrolysis or condensation reactions. The exact reactivity would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

  • Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones

    • Application : The synthesis of 2, 3-dihydroquinazolin-4(1H)-ones is promoted by an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst .
    • Method : The reaction involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The catalyst is easy to remove from the reaction mixture by simple filtration and can be reused several times without losing its activity .
    • Results : The methodology provides good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design

    • Application : 2,3-Dihydroquinazolin-4(1H)-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
    • Method : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .
    • Results : The DHQ derivatives have shown a wide range of biological activities .
  • tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • Application : This compound is a derivative of dihydroisoquinoline, which is a core structure in the compound you mentioned .
    • Method : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The outcomes or results obtained from the use of this compound are not specified in the source .
  • Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones

    • Application : The synthesis of 2, 3-dihydroquinazolin-4(1H)-ones is promoted by an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst .
    • Method : The reaction involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The catalyst is easy to remove from the reaction mixture by simple filtration and can be reused several times without losing its activity .
    • Results : The methodology provides good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design

    • Application : 2,3-Dihydroquinazolin-4(1H)-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
    • Method : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .
    • Results : The DHQ derivatives have shown a wide range of biological activities .
  • tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

    • Application : This compound is a derivative of dihydroisoquinoline, which is a core structure in the compound you mentioned .
    • Method : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The outcomes or results obtained from the use of this compound are not specified in the source .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar structures, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

4-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c25-24(30)17-5-7-19(8-6-17)26-23(29)15-32-22-14-31-20(11-21(22)28)13-27-10-9-16-3-1-2-4-18(16)12-27/h1-8,11,14H,9-10,12-13,15H2,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQHSWUQEVYNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide

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